

"Antiviral agent 43" chemical structure and properties

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Compound of Interest

Compound Name: Antiviral agent 43

Cat. No.: B15567721

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In-Depth Technical Guide: Antiviral Agent 43

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antiviral agent 43, also identified as compound 16 in the primary literature, is a novel, potent, and orally bioavailable small molecule inhibitor of influenza A virus entry. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, mechanism of action, and the experimental methodologies used to characterize its antiviral activity. All quantitative data is presented in structured tables, and key experimental workflows and biological pathways are visualized using Graphviz diagrams.

Chemical Structure and Properties

Antiviral agent 43 is chemically named N-(1-(tert-butyl)piperidin-4-yl)-2-chloro-5-(trifluoromethyl)benzamide. Its structure is characterized by a central piperidine ring with a tert-butyl group on the nitrogen, linked via an amide bond to a disubstituted benzene ring containing a chlorine atom and a trifluoromethyl group.

Chemical Structure:

Caption: Influenza virus entry pathway and inhibition by **Antiviral Agent 43**.

Antiviral Activity

The antiviral efficacy of agent 43 has been demonstrated against different strains of influenza A virus. The quantitative measures of its activity are summarized below.

Table 2: In Vitro Antiviral Activity of **Antiviral Agent 43**

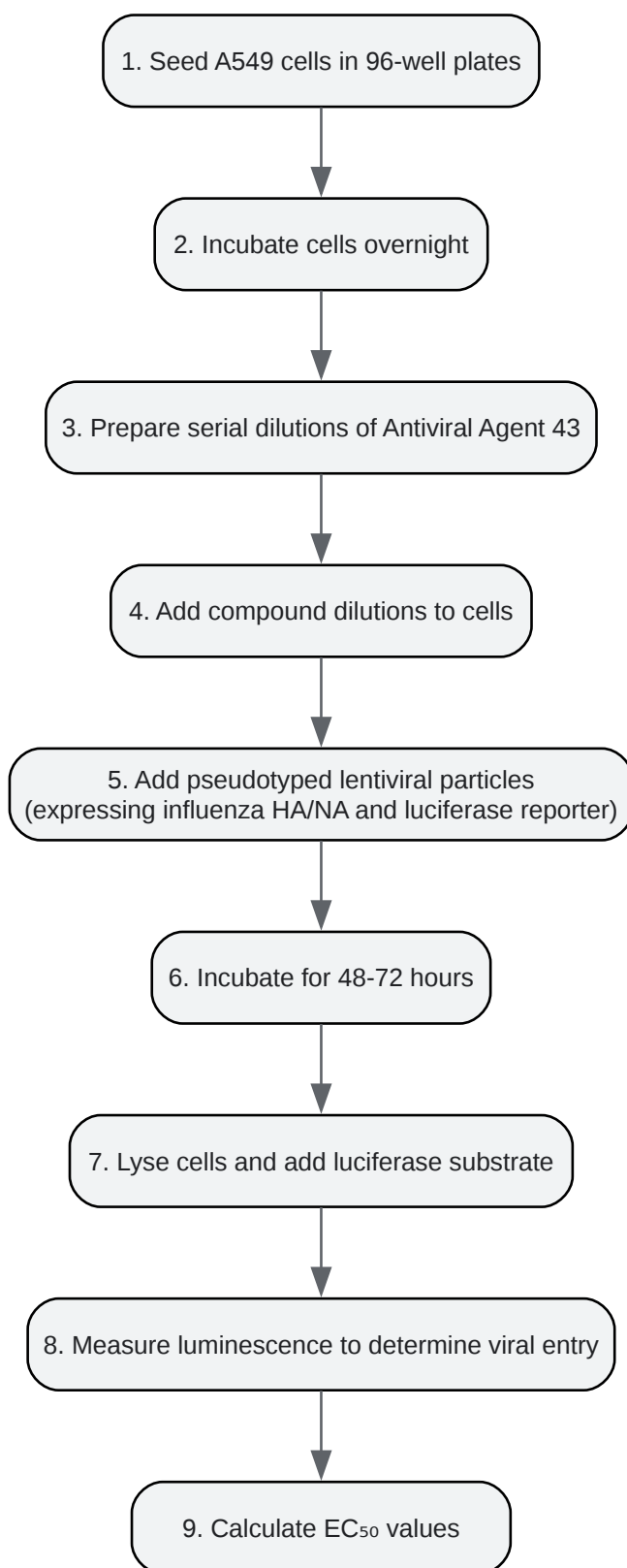
Virus Strain	Assay Type	Cell Line	EC ₅₀ (nM)	Reference
Influenza A/Vietnam/1203/ 2004 (H5N1)	Pseudovirus- based reporter assay	A549	240	[1]
Influenza A/Puerto Rico/8/1934 (H1N1)	Pseudovirus- based reporter assay	A549	72	[1]

Experimental Protocols

Pseudovirus-Based Reporter Assay

This assay is used to determine the inhibitory effect of the compound on viral entry in a safe and controlled manner, without the use of live infectious virus.

Methodology Workflow:



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Caption: Workflow for the pseudovirus-based reporter assay.

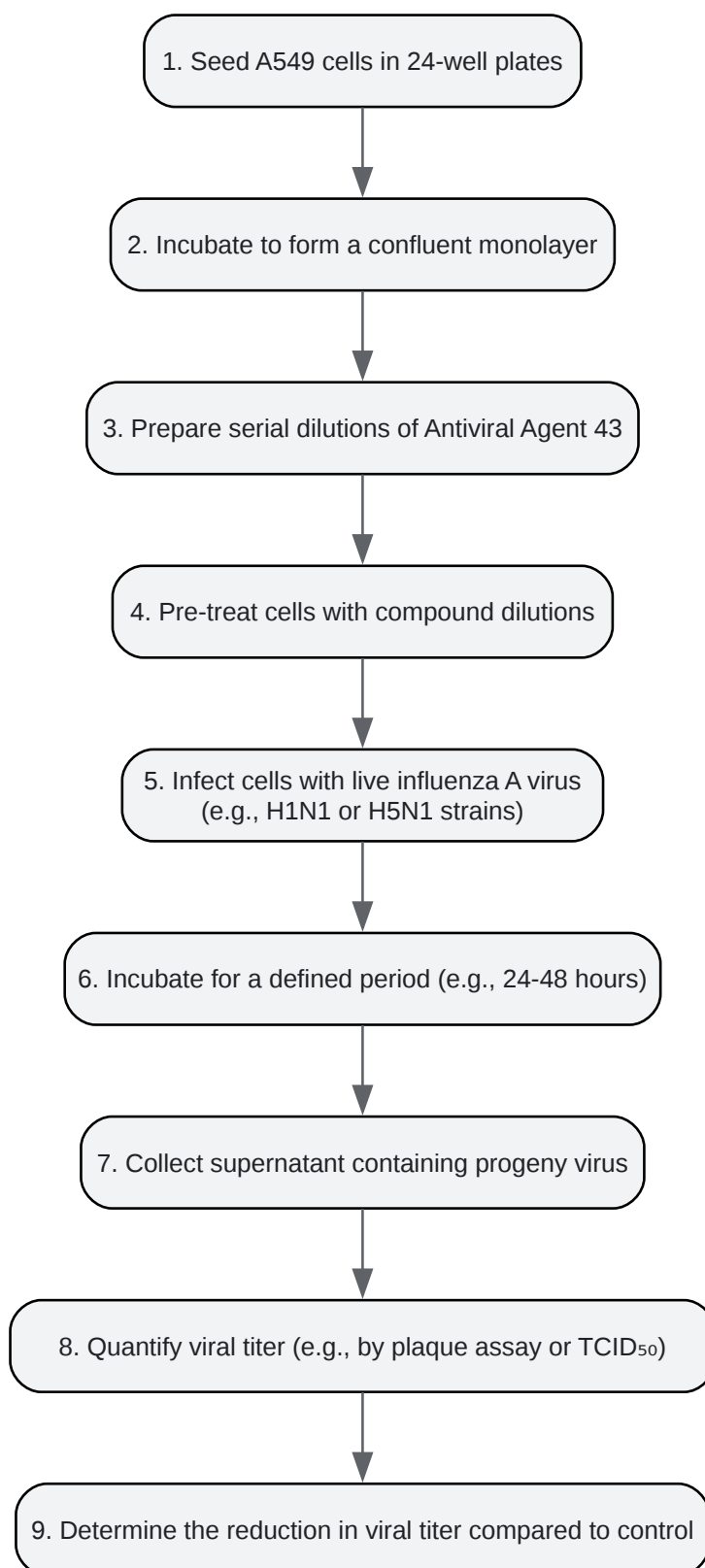
Detailed Protocol:

- **Cell Seeding:** A549 cells are seeded into 96-well plates at a density of 1×10^4 cells/well and incubated overnight at 37°C in a 5% CO₂ atmosphere.
- **Compound Preparation:** **Antiviral agent 43** is serially diluted in dimethyl sulfoxide (DMSO) and then further diluted in cell culture medium.
- **Treatment:** The cell culture medium is removed from the plates, and the prepared compound dilutions are added to the respective wells.
- **Infection:** Pseudotyped lentiviral particles, engineered to express influenza hemagglutinin (HA) and neuraminidase (NA) on their surface and a luciferase reporter gene in their genome, are added to each well.
- **Incubation:** The plates are incubated for 48 to 72 hours at 37°C.
- **Luminescence Measurement:** After incubation, the cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to the level of viral entry and gene expression, is measured using a luminometer.
- **Data Analysis:** The half-maximal effective concentration (EC₅₀) is calculated by plotting the luminescence signal against the compound concentration and fitting the data to a dose-response curve.

Infectious Virus Assay

This assay confirms the antiviral activity of the compound against live, replication-competent influenza A virus.

Methodology Workflow:



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Caption: Workflow for the infectious virus assay.

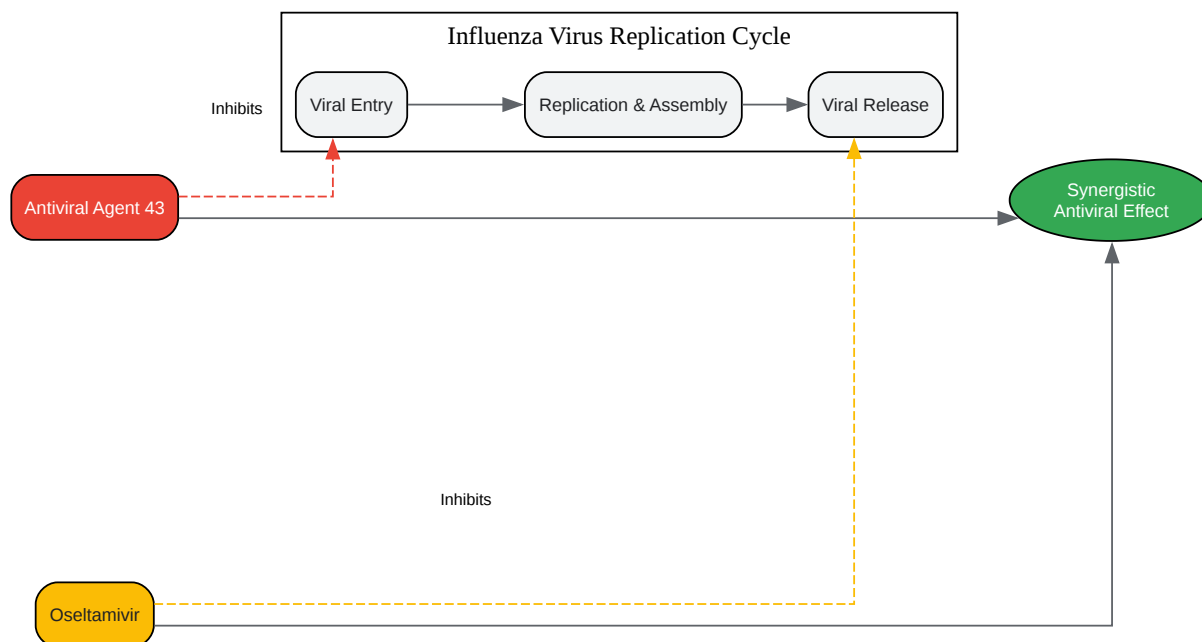
Detailed Protocol:

- **Cell Culture:** A549 cells are grown in 24-well plates until they form a confluent monolayer.
- **Compound Treatment:** The cells are pre-treated with various concentrations of **Antiviral agent 43** for a specified period.
- **Viral Infection:** The cells are then infected with a known titer of infectious influenza A virus.
- **Incubation:** The infected cells are incubated to allow for viral replication.
- **Virus Quantification:** At the end of the incubation period, the supernatant containing the progeny virus is collected. The viral titer is then quantified using standard methods such as a plaque assay or a 50% tissue culture infectious dose (TCID₅₀) assay on Madin-Darby canine kidney (MDCK) cells.
- **Efficacy Determination:** The reduction in viral titer in the presence of the compound, compared to an untreated control, is used to determine the antiviral efficacy.

Synergistic Activity with Oseltamivir

Antiviral agent 43 has been shown to exhibit synergistic antiviral activity when used in combination with the neuraminidase inhibitor, oseltamivir. This is a significant finding as combination therapy can potentially enhance efficacy, reduce the required dosage of individual drugs, and lower the risk of developing drug resistance.

Logical Relationship of Synergistic Action:



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Caption: Dual inhibition of the influenza life cycle leading to synergy.

Conclusion

Antiviral agent 43 (compound 16) is a promising lead compound in the development of new anti-influenza therapeutics. Its novel mechanism of action, targeting viral entry, and its synergistic activity with existing neuraminidase inhibitors make it a valuable candidate for further preclinical and clinical investigation. The detailed protocols provided in this guide serve as a resource for researchers aiming to replicate and build upon these findings in the pursuit of more effective treatments for influenza.

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References

- 1. tert-Butyl 4-(1H-benzimidazol-2-yl)piperidine-1-carboxylate | C₁₇H₂₃N₃O₂ | CID 54672426 - PubChem [pubchem.ncbi.nlm.nih.gov]
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